Cas no 1342075-96-0 (3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride)

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
- 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
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- MDL: MFCD17226539
- インチ: 1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3
- InChIKey: HWNHJFJAQSSLFN-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC=C(C2=NC(C)=CS2)C=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 83.6
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201030-0.05g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 0.05g |
$101.0 | 2023-09-16 | |
Enamine | EN300-201030-1.0g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-201030-10.0g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
Enamine | EN300-201030-0.1g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 0.1g |
$152.0 | 2023-09-16 | |
1PlusChem | 1P01B8YF-2.5g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 2.5g |
$1340.00 | 2023-12-22 | |
1PlusChem | 1P01B8YF-50mg |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 50mg |
$182.00 | 2023-12-22 | |
1PlusChem | 1P01B8YF-250mg |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 250mg |
$320.00 | 2023-12-22 | |
Aaron | AR01B96R-5g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 5g |
$2129.00 | 2023-12-16 | |
Aaron | AR01B96R-1g |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 95% | 1g |
$751.00 | 2025-02-17 | |
1PlusChem | 1P01B8YF-100mg |
3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride |
1342075-96-0 | 94% | 100mg |
$243.00 | 2023-12-22 |
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chlorideに関する追加情報
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1342075-96-0): A Comprehensive Overview
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1342075-96-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzene ring substituted with a sulfonyl chloride group and a 4-methylthiazole moiety. These structural elements contribute to its potential applications in the development of novel therapeutic agents.
The sulfonyl chloride functional group is particularly noteworthy due to its reactivity and utility in synthetic chemistry. It can readily undergo nucleophilic substitution reactions, making it an excellent reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Sulfonamides are a class of compounds that have been extensively studied for their biological activities, including antimicrobial and anti-inflammatory properties.
The 4-methylthiazole moiety, on the other hand, is known for its ability to modulate various biological processes. Thiazoles are heterocyclic compounds that are commonly found in natural products and pharmaceuticals. They have been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and neuroprotective effects. The presence of the methyl group at the 4-position can further enhance the stability and bioavailability of the compound.
Recent research has highlighted the potential of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the design of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The study demonstrated that derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride exhibited high binding affinity and selectivity for specific PPI targets.
In another study, researchers investigated the pharmacological properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride derivatives as potential anticancer agents. The results showed that these compounds displayed significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism of action was attributed to their ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
The synthetic accessibility of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride also makes it an attractive starting material for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. This approach has been successfully applied to discover novel therapeutics for a variety of diseases.
Moreover, 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride has been used as a building block in the synthesis of complex molecules with diverse biological activities. For example, it has been incorporated into peptidomimetics designed to mimic natural peptides with improved stability and bioavailability. Peptidomimetics are valuable tools in drug discovery due to their ability to target specific protein-protein interactions with high selectivity.
In conclusion, 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS No. 1342075-96-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an ideal candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its importance in the field.
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